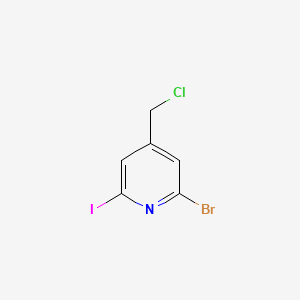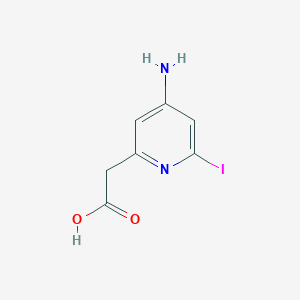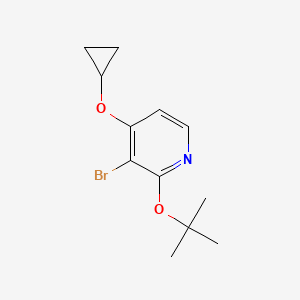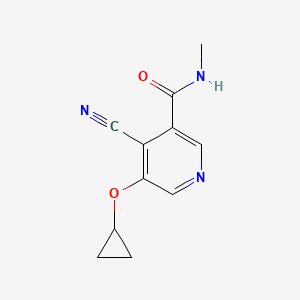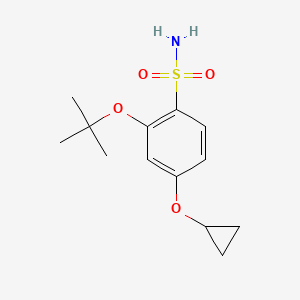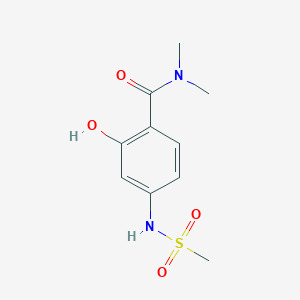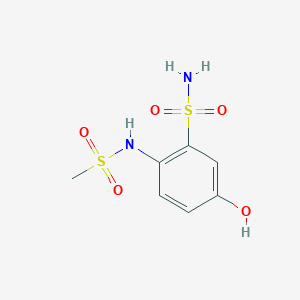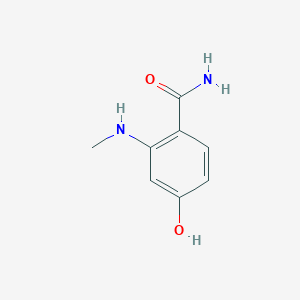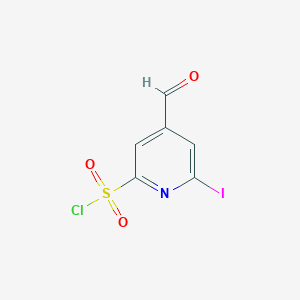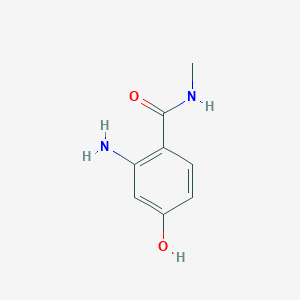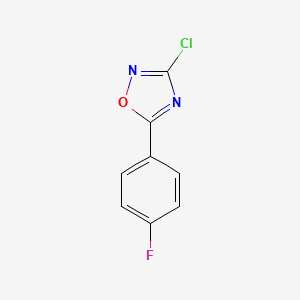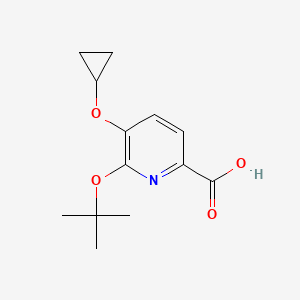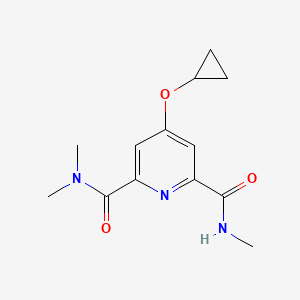
4-Cyclopropoxy-N2,N2,N6-trimethylpyridine-2,6-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropoxy-N2,N2,N6-trimethylpyridine-2,6-dicarboxamide is a chemical compound with the molecular formula C13H17N3O3 and a molecular weight of 263.295 g/mol . This compound is part of the pyridine-2,6-dicarboxamide family, which is known for its significant roles in coordination chemistry, stabilization of reactive species, synthetic modeling of metalloenzyme active sites, catalytic organic transformations, and sensing applications .
Méthodes De Préparation
The synthesis of 4-Cyclopropoxy-N2,N2,N6-trimethylpyridine-2,6-dicarboxamide typically involves condensation reactions. These reactions often use pyridine-2,6-dicarboxylic acid, pyridine-2,6-dicarbonyl dichloride, or 2,6-diaminopyridine with heterocyclic amine or carboxylic acid precursors . The reaction conditions may vary, but they generally involve the use of solvents like ethanol or methanol and catalysts to facilitate the condensation process.
Analyse Des Réactions Chimiques
4-Cyclopropoxy-N2,N2,N6-trimethylpyridine-2,6-dicarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include copper (II) acetate monohydrate, pyridine, and perchlorate . The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with copper (II) acetate monohydrate can lead to the formation of tricopper (II) complexes .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used in coordination chemistry and the stabilization of reactive species . In biology and medicine, it is used for synthetic modeling of metalloenzyme active sites . Additionally, it has applications in catalytic organic transformations and sensing as well as recognition applications .
Mécanisme D'action
The mechanism of action of 4-Cyclopropoxy-N2,N2,N6-trimethylpyridine-2,6-dicarboxamide involves its interaction with molecular targets and pathways in coordination chemistry. The compound’s structure allows it to form stable complexes with metal ions, which can then participate in various catalytic and stabilization processes .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-Cyclopropoxy-N2,N2,N6-trimethylpyridine-2,6-dicarboxamide include other pyridine-2,6-dicarboxamide derivatives such as 2,6-bis(pyrazine-2-carboxamido)pyridine and 2,6-bis(pyridine-2-carboxamido)pyridine . These compounds share similar structural features and chemical properties but may differ in their specific applications and reactivity.
Propriétés
Formule moléculaire |
C13H17N3O3 |
|---|---|
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
4-cyclopropyloxy-2-N,6-N,6-N-trimethylpyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C13H17N3O3/c1-14-12(17)10-6-9(19-8-4-5-8)7-11(15-10)13(18)16(2)3/h6-8H,4-5H2,1-3H3,(H,14,17) |
Clé InChI |
JNXWRGUDRYWSGW-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=NC(=CC(=C1)OC2CC2)C(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


